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Compound of Interest

Compound Name: Methyl brassylate

Cat. No.: B074189 Get Quote

This technical support guide provides troubleshooting information and frequently asked

questions regarding the interpretation of mass spectrometry fragmentation patterns for

Dimethyl tridecanedioate.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M+) peak for Dimethyl tridecanedioate in electron

ionization mass spectrometry (EI-MS)?

A1: Dimethyl tridecanedioate has a chemical formula of C15H28O4 and a molecular weight of

approximately 272.38 g/mol [1]. Therefore, the molecular ion peak (M+) is expected at a mass-

to-charge ratio (m/z) of 272. In typical 70 eV EI-MS, this peak may be of low abundance or

even absent due to the molecule's propensity to fragment easily.

Q2: My mass spectrum does not show a clear molecular ion peak at m/z 272. How can I

confirm the presence of Dimethyl tridecanedioate?

A2: The absence of a molecular ion peak is common for long-chain esters under hard

ionization conditions like EI. Confirmation of the compound should be based on the presence of

its characteristic fragment ions. Key fragments to look for include ions at m/z 241, 213, 198,

and the base peak, which is often a result of specific cleavage events like the McLafferty

rearrangement. Using a softer ionization technique, such as chemical ionization (CI) or

electrospray ionization (ESI), can help in observing the molecular ion or a protonated molecule

[M+H]+.
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Q3: What are the primary fragmentation pathways observed for Dimethyl tridecanedioate?

A3: The fragmentation of Dimethyl tridecanedioate is characteristic of long-chain dicarboxylic

acid methyl esters. The main pathways include:

Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. The

most common alpha-cleavages result in the loss of a methoxy radical (•OCH3, 31 Da) to

form an ion at m/z 241, or the loss of a methoxycarbonyl radical (•COOCH3, 59 Da) to form

an ion at m/z 213.

McLafferty Rearrangement: This is a hallmark fragmentation for esters with a γ-hydrogen. It

involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of

the β-bond, resulting in a characteristic ion at m/z 74.

Alkyl Chain Cleavage: The long hydrocarbon chain can fragment at various points, typically

resulting in a series of ions separated by 14 m/z units, corresponding to the loss of

methylene (-CH2-) groups.

Q4: I see a prominent peak at m/z 74 in my spectrum. What does this signify?

A4: A strong peak at m/z 74 is a definitive indicator of a McLafferty rearrangement in a methyl

ester that contains at least a three-carbon chain (a γ-hydrogen) attached to the carbonyl group.

This rearrangement produces a resonance-stabilized radical cation, [CH2=C(OH)OCH3]+•,

which is often a very abundant ion in the spectrum.
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Issue Possible Cause Suggested Solution

Weak or Absent Molecular Ion

(m/z 272)

The high energy of electron

ionization (typically 70 eV)

causes extensive

fragmentation of the parent

molecule.

1. Confirm identity using

characteristic fragment ions

(see table below). 2. Re-run

the sample using a soft

ionization technique like

Chemical Ionization (CI) or

Electrospray Ionization (ESI) to

enhance the molecular ion

signal.

Spectrum Dominated by Low

Mass Fragments (e.g., m/z <

100)

This is characteristic of long-

chain aliphatic compounds.

The molecule readily

fragments into smaller, more

stable ions.

Focus on the mid-to-high mass

range to find key diagnostic

ions like [M-31]+ (m/z 241) and

[M-59]+ (m/z 213), even if their

abundance is low. The

presence of the McLafferty

peak at m/z 74 is also highly

diagnostic.

Unexpected Peaks in the

Spectrum

Contamination from the

sample matrix, GC column

bleed, or co-eluting impurities.

1. Run a blank to identify

background peaks. 2. Check

the purity of the sample using

other analytical techniques. 3.

Improve chromatographic

separation to resolve co-

eluting species.

Poor Reproducibility of

Fragmentation Pattern

Variations in mass

spectrometer source

conditions (temperature,

ionization energy) or GC

parameters affecting analyte

concentration.

Ensure consistent GC-MS

parameters between runs.

Perform regular calibration and

tuning of the mass

spectrometer to maintain

stable operating conditions.
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The following table summarizes the key fragment ions observed in the electron ionization mass

spectrum of Dimethyl tridecanedioate.

m/z
Proposed Fragment
Ion/Structure

Fragmentation Pathway

272 [C15H28O4]+• Molecular Ion (M+)

241 [M - •OCH3]+
Alpha-cleavage: Loss of a

methoxy radical

213 [M - •COOCH3]+
Alpha-cleavage: Loss of a

methoxycarbonyl radical

198
[M - C2H2O2 - H2O]+•

(tentative) or [M - 74]+•

Loss of neutral molecule from

McLafferty product

87 [CH3OOC(CH2)2]+
Cleavage of the alkyl chain at

the γ-δ bond

74 [CH2=C(OH)OCH3]+•
McLafferty Rearrangement

(Often the base peak)

59 [COOCH3]+ Alpha-cleavage

55 [C4H7]+ Alkyl chain fragmentation

Experimental Protocol: GC-MS Analysis
This section provides a typical methodology for the analysis of Dimethyl tridecanedioate using

Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

Dissolve a known quantity of Dimethyl tridecanedioate in a high-purity volatile solvent such

as hexane, ethyl acetate, or dichloromethane to a final concentration of approximately 100-

500 µg/mL.

If derivatization from tridecanedioic acid is required, use a standard esterification procedure

(e.g., with BF3/methanol or by generating diazomethane). Ensure complete removal of
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derivatization reagents before injection.[2]

2. Gas Chromatography (GC) Conditions:

System: Agilent 7890B GC or equivalent.[3]

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary

column.[3]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

Inlet Temperature: 250°C.

Injection Mode: Split (e.g., 10:1 ratio), 1 µL injection volume.

Oven Temperature Program:

Initial temperature: 70°C, hold for 2 minutes.

Ramp: Increase at 10°C/min to 280°C.

Hold: Maintain at 280°C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

System: GCMS-QP2010 Ultra (Shimadzu) or equivalent.[4]

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230°C.

Mass Range: Scan from m/z 40 to 400.

Scan Speed: ~1000 amu/s.
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The following diagram illustrates the primary fragmentation pathways for Dimethyl

tridecanedioate upon electron ionization.

Dimethyl tridecanedioate
(Molecular Ion, M+•)

m/z = 272

[M - •OCH3]+
m/z = 241

 - •OCH3 (31 Da)

[M - •COOCH3]+
m/z = 213

 - •COOCH3 (59 Da)

[CH2=C(OH)OCH3]+•
m/z = 74

 McLafferty Rearrangement

[C4H7O2]+
m/z = 87

 Alkyl Cleavage
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Caption: Primary EI fragmentation pathways of Dimethyl tridecanedioate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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